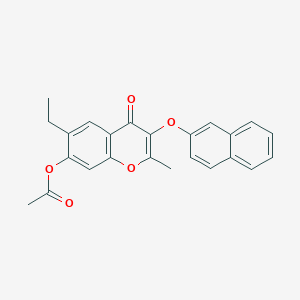![molecular formula C14H19N3O B6119766 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B6119766.png)
2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It belongs to the class of pyrazole derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol is not fully understood. However, it has been proposed that it acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been suggested that it may act by modulating the activity of various neurotransmitters in the brain, thereby exerting its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Furthermore, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol in lab experiments is its relatively low toxicity. It has been found to be well-tolerated in animal studies, with no significant adverse effects reported. Another advantage is its versatility, as it can be used in a wide range of assays and experiments. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to interpret the results of some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to elucidate its mechanism of action and determine its efficacy in animal models. Another area of interest is its potential use in the treatment of cancer. Future studies should focus on identifying the specific mechanisms by which it inhibits cancer cell proliferation and induces apoptosis. Additionally, further research is needed to investigate its potential use in the treatment of other inflammatory disorders.
In conclusion, this compound is a promising compound with potential pharmacological properties. Its synthesis method is relatively simple, and it has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. Although its mechanism of action is not fully understood, it has been proposed to act by inhibiting the activity of COX-2 and modulating neurotransmitter activity in the brain. Further research is needed to fully elucidate its mechanism of action and determine its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol involves the reaction of 1-benzyl-4-chloropyrazole with 2-amino-1-propanol in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction is carried out under reflux conditions, and the product is isolated using standard techniques such as filtration and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to possess antitumor activity against various cancer cell lines. Furthermore, it has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[(1-benzylpyrazol-4-yl)methylamino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c1-12(11-18)15-7-14-8-16-17(10-14)9-13-5-3-2-4-6-13/h2-6,8,10,12,15,18H,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEOGIAAKPDVAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=CN(N=C1)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 3,3,3-trifluoro-2-hydroxy-2-({[2-(hydroxyimino)-1-methylpropylidene]amino}oxy)propanoate](/img/structure/B6119683.png)
![2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6119687.png)
![1-{2-methoxy-4-[(4-propyl-1-piperazinyl)methyl]phenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6119692.png)
![methyl 6-[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]nicotinate](/img/structure/B6119699.png)
![methyl 2-[(1-adamantylcarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6119709.png)

![2-{2-[(4-methylphenyl)amino]-1-nitrovinyl}benzo-1,4-quinone](/img/structure/B6119719.png)
![1-(diphenylmethyl)-N-isopropyl-N-[(5-oxo-2-pyrrolidinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6119722.png)
![3-hydroxy-3-{[4-(6-methyl-2-pyridinyl)-1-piperazinyl]methyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6119736.png)
![{3-benzyl-1-[2-(methylthio)benzoyl]-3-piperidinyl}methanol](/img/structure/B6119756.png)
![4-(2-fluorobenzyl)-3-{2-[4-(3-methoxypropyl)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6119768.png)
![N-1,3-benzodioxol-5-yl-1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinamine](/img/structure/B6119769.png)
![methyl [4-({[4-(acetylamino)phenyl]amino}sulfonyl)phenyl]carbamate](/img/structure/B6119775.png)
![6-(benzyloxy)-1-cyclohexyl-4-[(6-methyl-3-pyridinyl)carbonyl]-1,4-diazepan-2-one](/img/structure/B6119787.png)
